13-phenyltridecanoic Acid
Overview
Description
13-Phenyltridecanoic acid is a long-chain fatty acid with the molecular formula C19H30O2. It is characterized by a phenyl group attached to the thirteenth carbon of a tridecanoic acid chain. This compound is notable for its presence in the seed lipids of certain plants, particularly within the Araceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-phenyltridecanoic acid typically involves the alkylation of a phenylacetic acid derivative with a suitable tridecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of phenyltridecenoic acids derived from natural sources. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
13-Phenyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group into a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.
Major Products
Oxidation: Phenyltridecanone or phenyltridecanal.
Reduction: 13-phenyltridecanol.
Substitution: Nitro-13-phenyltridecanoic acid or sulfo-13-phenyltridecanoic acid.
Scientific Research Applications
13-Phenyltridecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.
Biology: Investigated for its role in the lipid metabolism of plants and microorganisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of biodegradable polymers
Mechanism of Action
The mechanism of action of 13-phenyltridecanoic acid involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes involved in fatty acid metabolism, thereby modulating their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 11-Phenylundecanoic acid
- 15-Phenylpentadecanoic acid
- Phenylacetic acid
- 3-Phenylpropanoic acid
- 3-Phenylpropenoic acid (cinnamic acid)
Uniqueness
13-Phenyltridecanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural feature imparts distinct physical and chemical properties, such as higher melting points and specific reactivity patterns, compared to its shorter or longer chain analogs .
Properties
IUPAC Name |
13-phenyltridecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c20-19(21)17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPLVXRNWLOHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441542 | |
Record name | 13-phenyltridecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20913-07-9 | |
Record name | 13-phenyltridecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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